Iometopane I-124

Description

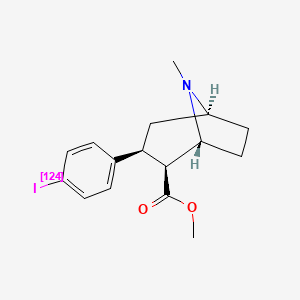

Structure

2D Structure

3D Structure

Properties

CAS No. |

173790-42-6 |

|---|---|

Molecular Formula |

C16H20INO2 |

Molecular Weight |

382.24 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-(124I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-3 |

InChI Key |

SIIICDNNMDMWCI-IWFZPERZSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[124I])C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |

Origin of Product |

United States |

Historical Context of Dopamine Transporter Ligand Development for Neuroimaging Research

The development of ligands for neuroimaging the dopamine (B1211576) transporter (DAT) is rooted in the study of cocaine's mechanism of action. nih.govfrontiersin.orgresearchgate.net The DAT protein is crucial for regulating dopamine levels by recapturing the neurotransmitter from the synaptic cleft. researchgate.net Researchers discovered that modifying the chemical structure of cocaine, specifically creating 3β-phenyltropane analogues, could produce compounds with high affinity for the DAT. researchgate.netnih.gov This breakthrough paved the way for the creation of radiolabeled molecules capable of visualizing and quantifying the density of dopamine neurons in the living brain.

Initial efforts in the early 1990s led to the development of SPECT (Single Photon Emission Computed Tomography) tracers. nih.govresearchgate.net One of the first successful tracers was [¹²³I]β-CIT (2β-carbomethoxy-3β-(4-iodophenyl)tropane), which demonstrated the ability to detect the loss of DAT in Parkinson's disease. nih.govresearchgate.net However, [¹²³I]β-CIT had limitations, including slow kinetics and a similar affinity for both the dopamine and serotonin (B10506) transporters (SERT), which complicated the specific measurement of DAT. researchgate.net

This led to a new wave of research focused on developing ligands with improved kinetic properties and higher selectivity for DAT over other monoamine transporters. nih.gov This research yielded a number of derivatives for both SPECT and PET imaging. frontiersin.org For SPECT, tracers like [¹²³I]FP-CIT (Ioflupane) became widely used clinically. wikipedia.org In parallel, PET tracers were developed using positron-emitting radionuclides like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). nih.govacs.org Compounds such as [¹¹C]PE2I and its fluorinated analogue [¹⁸F]FE-PE2I were developed, offering high selectivity for DAT and demonstrating significant utility in research settings for studying neurodegenerative diseases. nih.govresearchgate.netcriver.com This evolution from non-selective, slow-kinetic ligands to highly selective agents with faster dynamics has been a driving force in molecular neuroimaging. acs.org

Distinctive Role of Iometopane I 124 As a Radioligand in Preclinical Studies

Iometopane (B150704), also known as RTI-55, is a phenyltropane derivative that was first developed in 1991. wikipedia.org Unlike many later-generation DAT ligands that were optimized for high selectivity, a distinctive feature of Iometopane is its high affinity for both the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). wikipedia.org This dual-binding characteristic makes it a non-selective ligand. wikipedia.org

In preclinical research, this lack of selectivity is not necessarily a drawback but rather a unique tool. Iometopane I-124 allows researchers to use PET imaging to simultaneously investigate two critical neurotransmitter systems. This is particularly valuable for studying neuropsychiatric disorders where the interplay between dopaminergic and serotonergic pathways is implicated. The radiolabeling of Iometopane with Iodine-124 enables its use in PET, which provides higher sensitivity and spatial resolution compared to SPECT imaging. criver.com

The binding affinity of a ligand to its target is often expressed as the inhibition constant (Ki), with a lower value indicating a higher affinity. Iometopane's affinity for both DAT and SERT is in the sub-nanomolar range, highlighting its potency.

| Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Selectivity (SERT/DAT) |

|---|---|---|---|

| Iometopane (RTI-55) | 0.96 ± 0.15 | 0.46 ± 0.06 | ~0.5 |

| β-CIT | ~3.0 | Similar to DAT | ~1 |

| PE2I | High | High Selectivity for DAT | >10 |

This table presents comparative binding data for selected dopamine transporter ligands. A lower Ki value indicates stronger binding affinity. The Selectivity ratio (SERT Ki / DAT Ki) indicates preference for DAT; a higher ratio means greater DAT selectivity.

The use of this compound in preclinical animal models allows for longitudinal studies of transporter density and occupancy. nih.govmdpi.com Its long half-life is particularly suited for tracking slow biological processes. nih.govacs.org This makes it a valuable research tool for evaluating the efficacy of new drugs targeting either the dopaminergic or serotonergic systems and for exploring the pathophysiology of diseases where both systems are dysregulated.

Overview of Positron Emission Tomography Pet Radionuclides in Neuroscience Research

Precursor Compounds and Synthetic Routes for Radiolabeling

The synthesis of Iometopane (B150704) I-124 typically employs a strategy known as radioiodo-destannylation . This method involves preparing a non-radioactive precursor molecule that has a trialkylstannyl group attached to the phenyl ring of the iometopane structure. This stannylated precursor is then reacted with a source of radioactive iodine, where the tin moiety is replaced by the radioiodine atom. mdpi.comresearchgate.netoup.comnih.gov

The general synthetic route involves first constructing the iometopane molecule, which features a tropane (B1204802) backbone with a carbomethoxy group and a 4-iodophenyl group. ontosight.aiwikidoc.org For radiolabeling, a precursor is synthesized where the iodine atom on the phenyl ring is replaced by a trialkylstannyl group (e.g., tributylstannyl). oup.com The synthesis of the tropane skeleton itself can be complex, requiring careful control over stereochemistry to yield the desired isomer with high purity. en-academic.com The subsequent radioiodination step then involves the electrophilic substitution of this stannyl (B1234572) group with radioactive Iodine-124.

Production of Iodine-124 for Research Applications

The availability of Iodine-124 (¹²⁴I) is a prerequisite for synthesizing Iometopane I-124. ¹²⁴I is a positron-emitting radionuclide with a half-life of approximately 4.18 days, making it suitable for PET imaging. mdpi.comaip.orgnih.gov Its production is primarily achieved through cyclotron-based nuclear reactions.

Nuclear Reactions for Cyclotron-Based Iodine-124 Generation

Iodine-124 is typically produced by bombarding enriched tellurium targets with charged particles in a cyclotron. The most common and efficient reactions include:

¹²⁴Te(p,n)¹²⁴I: This reaction involves bombarding enriched Tellurium-124 with protons. It is a widely used method, often performed with proton beams in the energy range of 10-20 MeV. mdpi.comnih.govgoogle.com

¹²⁴Te(d,2n)¹²⁴I: This reaction utilizes enriched Tellurium-124 bombarded with deuterons, which can also yield ¹²⁴I. mdpi.comgoogle.com

Other nuclear reactions that can produce ¹²⁴I include those involving antimony targets, such as ¹²¹Sb(α,n)¹²⁴I and ¹²³Sb(α,3n)¹²⁴I, though these are less commonly employed for routine production compared to tellurium-based routes. mdpi.com The production process requires specialized targetry, often utilizing solid targets made of enriched tellurium dioxide (¹²⁴TeO₂) or aluminum telluride (Al₂Te₃). nih.govgoogle.com After irradiation, the ¹²⁴I is typically recovered through methods such as thermal distillation or chemical extraction into an aqueous solution, often as sodium [¹²⁴I]iodide ([¹²⁴I]NaI). nih.govgoogle.com

Table 1: Common Nuclear Reactions for Iodine-124 Production

| Nuclear Reaction | Target Isotope | Bombarding Particle | Product Isotope | Typical Energy Range |

| ¹²⁴Te(p,n)¹²⁴I | ¹²⁴Te | Proton (p) | ¹²⁴I | ~10-20 MeV |

| ¹²⁴Te(d,2n)¹²⁴I | ¹²⁴Te | Deuteron (d) | ¹²⁴I | ~10-20 MeV |

| ¹²¹Sb(α,n)¹²⁴I | ¹²¹Sb | Alpha particle (α) | ¹²⁴I | Variable |

| ¹²³Sb(α,3n)¹²⁴I | ¹²³Sb | Alpha particle (α) | ¹²⁴I | Variable |

Automated Synthesis Module Design for Efficient Radiolabeling

The short half-life of ¹²⁴I necessitates rapid and efficient synthesis processes, which are best achieved using automated synthesis modules. These modules are designed to handle radioactive materials safely, minimize radiation exposure to operators, and ensure consistent product quality and radiochemical yield. researchgate.netnih.govunm.edud-nb.inforesearchgate.net

Automated synthesis modules typically consist of a shielded synthesis unit containing a reaction vessel, reagent reservoirs, and purification components. They are programmed to execute a sequence of steps, including:

Reagent delivery: Precise dispensing of radioactive iodide, precursor, and other necessary chemicals.

Reaction: Controlled mixing and incubation for the radiolabeling reaction.

Purification: Removal of unreacted starting materials, byproducts, and residual radioactive iodide, commonly using Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netnih.govresearchgate.net

Formulation: Dilution and sterile filtration of the final radiopharmaceutical product.

Commercial modules are available that can be adapted for various radiolabeling reactions, including those for tropane derivatives like Iometopane. researchgate.netnih.govunm.edud-nb.inforesearchgate.net The development of automated synthesis for similar compounds, such as [¹³¹I]β-CIT and [¹³¹I]FP-CIT, demonstrates the feasibility and advantages of using these systems for producing this compound. researchgate.netnih.govresearchgate.net

Table 2: Typical Automated Synthesis Module Workflow for Radioiodination

| Step | Description | Key Components/Considerations |

| Reagent Preparation | Preparation of precursor, oxidizing agent, buffer, and purification eluents. | Sterile, pyrogen-free reagents; accurate concentrations. |

| Radiosynthesis | Introduction of radioactive iodide ([¹²⁴I]NaI) and precursor into the reaction vessel. Addition of oxidizing agent. | Shielded synthesis unit, precise dosing pumps, temperature control. |

| Reaction Incubation | Allowing the radiolabeling reaction to proceed for a specified time. | Controlled reaction time and temperature. |

| Purification | Removal of unreacted [¹²⁴I]NaI and byproducts. | SPE cartridges (e.g., C-18), HPLC, solvent systems. |

| Product Elution/Collection | Eluting the purified radiolabeled product from the purification medium. | Collection vials, elution solvents. |

| Formulation & Filtration | Diluting the product to the final volume and passing it through a sterile filter. | Sterile filter (0.22 µm), buffer solutions. |

| Quality Control | Assessing radiochemical purity, identity, and sterility. | TLC, HPLC, gamma spectroscopy. |

Chemical Strategies for I-124 Incorporation into Iometopane

The incorporation of ¹²⁴I into the iometopane molecule is primarily achieved through electrophilic radioiodination, specifically via the radioiodo-destannylation of a stannylated precursor.

Electrophilic Radioiodination Techniques and Reaction Conditions

The radioiodo-destannylation reaction involves the electrophilic substitution of the trialkylstannyl group on the phenyl ring of the iometopane precursor with an electrophilic iodine species. This electrophilic iodine is generated in situ from radioactive sodium iodide ([¹²⁴I]NaI) using an oxidizing agent. mdpi.comnih.govmdpi.comacs.orgresearchgate.net

The typical reaction sequence involves:

Preparation of the Stannylated Precursor: The non-radioactive iometopane precursor, functionalized with a trialkylstannyl group, is synthesized. oup.com

Oxidation of [¹²⁴I]NaI: Radioactive sodium iodide is mixed with an oxidizing agent in a suitable solvent. This converts the iodide ion (I⁻) into an electrophilic iodine species (e.g., I⁺ or I₂). mdpi.comnih.govmdpi.comacs.orgresearchgate.net

Destannylation Reaction: The stannylated precursor is added to the reaction mixture. The electrophilic iodine species then reacts with the stannyl group, replacing it and forming the ¹²⁴I-labeled iometopane. mdpi.comresearchgate.netoup.comnih.gov

Purification: The crude reaction mixture is purified to isolate the desired this compound from unreacted starting materials, the stannyl byproduct, and any other impurities. Common purification methods include Solid Phase Extraction (SPE) using C-18 cartridges or High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netnih.govresearchgate.net

Reaction conditions typically involve organic solvents such as acetonitrile (B52724) or dichloromethane, and the reaction is often carried out at room temperature or slightly elevated temperatures for a short period (minutes). mdpi.comresearchgate.netmdpi.com

Comparative Analysis of Oxidizing Agents in Radiolabeling Processes

The choice of oxidizing agent is critical for the efficiency and success of the electrophilic radioiodination process. Several oxidizing agents are commonly employed, each with its own advantages and disadvantages:

Chloramine-T (CAT): A widely used, water-soluble oxidizing agent that performs well under neutral conditions. It offers a relatively fast reaction time but can sometimes lead to chlorination byproducts. mdpi.comresearchgate.netmdpi.comacs.orgmdpi.comiaea.org

Iodogen: A mild and efficient solid-phase oxidizing agent, often used in organic solvents. While effective, it can sometimes result in lower radiochemical yields compared to other agents depending on the substrate. mdpi.comresearchgate.netmdpi.comacs.orgmdpi.comnih.gov

Peracetic Acid: Known for its effectiveness in yielding high radiochemical yields (RCY) and radiochemical purity (RCP). mdpi.comacs.org

N-chlorosuccinimide (NCS): Another common electrophilic iodinating agent used in radioiodination. mdpi.comacs.org

Sodium Hypochlorite (NaOCl): Also listed as an oxidizing agent for radioiodination. mdpi.com

A comparative study on the radiolabeling of β-CIT (a compound structurally related to iometopane) with ¹³¹I highlighted that both Chloramine-T and Iodogen yielded high radiochemical yields (>95%) and product stability. Chloramine-T was noted to have the advantage of a briefer reaction time and better solubility in aqueous media. mdpi.com The selection of the optimal oxidizing agent depends on factors such as the sensitivity of the precursor molecule to oxidation and the desired reaction conditions. mdpi.comacs.org

Table 3: Common Oxidizing Agents for Electrophilic Radioiodination

| Oxidizing Agent | Chemical Formula / Description | Typical Use in Radioiodination | Advantages | Disadvantages |

| Chloramine-T (CAT) | C₈H₇ClNNaO₂S | Oxidation of [¹²⁴I]iodide to electrophilic iodine. Effective at neutral pH. mdpi.comacs.orgmdpi.comiaea.org | Water-soluble, fast reaction, effective at neutral pH. | Potential for chlorination byproducts. mdpi.commdpi.com |

| Iodogen | 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril | Oxidation of [¹²⁴I]iodide. Often used in organic solvents. mdpi.comacs.orgmdpi.comnih.gov | Mild oxidizing agent, solid-phase. | Can sometimes lead to lower yields depending on the substrate. mdpi.commdpi.com |

| Peracetic Acid | CH₃CO₃H | Used for electrophilic iodination. mdpi.comacs.org | Can yield high RCY and RCP. mdpi.com | Strong oxidizing agent, may require careful handling. |

| N-chlorosuccinimide (NCS) | C₄H₄ClNOS | Electrophilic iodinating reagent. mdpi.comacs.org | Effective electrophilic iodinating agent. | |

| Sodium Hypochlorite (NaOCl) | NaClO | Mentioned as an oxidizing agent for iodide. mdpi.com | Readily available. | Can be a strong oxidant, potential for side reactions. |

| Hydrogen Peroxide (H₂O₂) | H₂O₂ | Used in conjunction with other agents or systems (e.g., H₂O₂/HCl). mdpi.comresearchgate.net | Common laboratory reagent. | May require co-oxidants or specific conditions for efficient radioiodination. |

List of Compounds Mentioned:

Iometopane

this compound

β-CIT

RTI-55

Iodine-124 ([¹²⁴I])

Sodium Iodide ([¹²⁴I]NaI)

Tributylstannyl precursor

Chloramine-T (CAT)

Iodogen

Peracetic Acid

N-chlorosuccinimide (NCS)

Sodium Hypochlorite (NaOCl)

Hydrogen Peroxide (H₂O₂)

FP-CIT (Ioflupane)

[¹³¹I]β-CIT

[¹³¹I]FP-CIT

[¹²³I]β-CIT

[¹²³I]FP-CIT

Tellurium-124 (¹²⁴Te)

Tellurium Dioxide (TeO₂)

Aluminum Telluride (Al₂Te₃)

Antimony-121 (¹²¹Sb)

Antimony-123 (¹²³Sb)

Iodine monochloride (ICl)

Histamine

L-tyrosine methyl ester

Iopofosine I-131

L-3-[¹²³I]iodo-alpha-methyl tyrosine (IMT)

Dopamine (B1211576) transporter (DAT)

Serotonin (B10506) transporter (SERT)

[¹¹C]methyl iodide

[¹¹C]choline

[¹⁸F]FDG

[¹⁸F]FLT

[¹²⁵I]IPBM

[¹²⁵I]LDL

TRODAT-1

Radioiodo-Destannylation Approaches for High Radiochemical Purity

The introduction of the I-124 radioisotope into Iometopane is commonly achieved through radioiododestannylation reactions. This method falls under electrophilic radioiodination, a well-established technique for labeling organic molecules with radioactive iodine. The process typically involves the use of trialkylstannyl precursors, which are subsequently reacted with an electrophilic iodine species generated in situ from a radioactive iodide source, such as sodium iodide ([¹²⁴I]NaI), and an oxidizing agent mdpi.comnih.govresearchgate.net.

The radioiododestannylation reaction proceeds via an ipso-SEAr substitution mechanism, generally under mild reaction conditions. This approach is favored for its ability to achieve high product yields and, when optimized, high radiochemical purity mdpi.com. The process often begins with the synthesis of the trialkylstannyl derivative of Iometopane, followed by its reaction with a suitable radioiodinating reagent. While effective, a potential consideration with this method is the presence of residual toxic organotin compounds, necessitating rigorous purification mdpi.com.

Purification and Radiochemical Quality Control Protocols for Research-Grade this compound

Ensuring the high radiochemical purity of this compound is paramount for its reliable use in research. Following synthesis, the crude product undergoes purification to remove unreacted starting materials, radioactive byproducts, and any residual labeling reagents or organotin impurities nih.govresearchgate.net.

Purification Methods:

Solid Phase Extraction (SPE): SPE, particularly using C-18 cartridges, is a common initial purification step. This method effectively traps the radiolabeled compound while allowing impurities and unbound radioiodide to pass through. The purified product is then eluted using a suitable solvent, often ethanol (B145695) nih.govresearchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently employed for further purification, achieving high levels of radiochemical purity. Reversed-phase HPLC (RP-HPLC) with C18 stationary phases and mobile phases consisting of aqueous buffers (e.g., sodium acetate) and organic solvents like acetonitrile is a standard approach nih.govmdpi.com. Specific solvent compositions are optimized for Iometopane (also known as β-CIT) to achieve efficient separation nih.govmdpi.com.

Radiochemical Quality Control: Rigorous quality control is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Radiochemical Purity: Assessed using analytical HPLC and Thin-Layer Chromatography (TLC). HPLC analysis typically involves comparing the retention time of the radiolabeled product with a non-radioactive standard and quantifying the radioactivity distribution nih.govmdpi.com. Radiochemical purities exceeding 98-99% are often targeted and achieved for similar iodinated PET tracers nih.govresearchgate.netnih.gov.

Radionuclidic Purity: Confirms that the radioactivity detected originates solely from I-124, by assessing the absence of other radioisotopes.

Chemical Purity: Evaluated using UV detection in HPLC to ensure the chemical integrity of the Iometopane molecule.

Table 1: Typical Purification and Radiochemical Purity for Iodinated PET Tracers

| Purification Method | Typical Radiochemical Purity Achieved | Notes |

| SPE (C-18) | > 90% | Initial cleanup, removes unbound [¹²⁴I] and some impurities. |

| HPLC (RP-C18) | > 98% | Final purification, separates this compound from related impurities. |

| TLC | > 95% | Complementary method for purity assessment. |

Optimization of Radiochemical Yield and Specific Activity for Research Purposes

Maximizing the radiochemical yield and achieving high specific activity are critical objectives in the synthesis of this compound for research applications.

Radiochemical Yield Optimization: The radiochemical yield is influenced by several factors, including reaction temperature, reaction time, precursor concentration, and the specific radioiodination reagent and oxidizing agent used mdpi.comnih.govnih.gov. For instance, in the synthesis of related iodinated compounds, increasing reaction temperature has been shown to significantly improve yields nih.gov. Optimization studies often involve screening various reaction parameters to identify conditions that favor the desired labeling reaction while minimizing side reactions or decomposition.

Table 2: Indicative Radiochemical Yields for Related Iodinated PET Tracers

| Compound Example | Synthesis Method | Reported Radiochemical Yield | Notes |

| [¹²⁴I]dRFIB | Radioiodination (Optimized) | Up to 85% | Yield increased with temperature (60°C to 100°C) nih.gov. |

| [¹²⁴I]MIBG | Nucleophilic Halogen Exchange | > 80% | Achieved with Cu(I) catalysis at elevated temperatures nih.gov. |

| [¹³¹I]β-CIT / [¹³¹I]FP-CIT | Radioiododestannylation | > 75% | Automated synthesis reported with high purity nih.govresearchgate.net. Applicable to ¹²⁴I labeling. |

| [¹²⁴I]IAZG | Radioiodination | 45–65% | Purity >93% nih.gov. |

Specific Activity Considerations: Specific activity, defined as the radioactivity per unit mass of the compound, is crucial for molecular imaging. High specific activity is necessary to target low concentrations of specific receptors or transporters and to minimize non-specific binding, which can obscure imaging signals mdpi.com. While specific activity values for this compound are not detailed in the provided snippets, achieving high molar activity is a general goal in radiopharmaceutical development. Factors influencing specific activity include the specific activity of the starting radioiodine and the efficiency of the labeling reaction, which dictates the mass of the non-radioactive precursor incorporated.

Compound Name Table:

| Common Name | Systematic Name | Synonyms |

| Iometopane | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester, (1R-(exo,exo))- | β-CIT, RTI-55 |

| Iodine-124 | Iodine isotope with mass number 124 | ¹²⁴I, I-124 |

Application of this compound in Animal Models of Neurological Disorders

Preclinical PET imaging with radiotracers like this compound is instrumental in studying the pathophysiology of neurological conditions, particularly those involving the dopaminergic system, such as Parkinson's disease. nih.govuzh.ch Animal models that replicate aspects of these diseases are essential for this research. nih.gov

Small Animal PET Imaging for Dopamine Transporter Visualization

Small animal PET imaging provides a non-invasive method to visualize and quantify the density of dopamine transporters in the brain longitudinally. uzh.chmdpi.com This is crucial for understanding disease progression and the effects of potential therapies. While PET has superior sensitivity compared to Single Photon Emission Computed Tomography (SPECT), both techniques are used to visualize the striatum and quantify ligand binding. criver.com

In the context of neurodegenerative disorders affecting the dopaminergic system, PET imaging with DAT ligands can reveal deficits in dopamine signaling. nih.gov Although specific studies focusing solely on this compound in small animal PET are not extensively documented in publicly available literature, the principles are well-established with structurally similar Iodine-124 labeled compounds and other positron emitters. The long half-life of I-124 (4.2 days) is particularly advantageous for longitudinal studies, allowing for repeated scans in the same animal over an extended period to monitor disease progression or the response to treatment. mdpi.comnih.gov

Development of Animal Models for Investigating Neurodegenerative Processes

Various animal models are employed to investigate neurodegenerative diseases like Parkinson's. nih.gov These include neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induce damage to dopaminergic neurons. criver.com Genetic models, which involve the manipulation of genes associated with Parkinson's disease, are also utilized. frontiersin.org

This compound PET can be a powerful tool in the development and validation of these models by providing a quantitative measure of DAT integrity. For instance, a reduction in this compound binding in the striatum of a toxin-induced model would confirm the loss of dopaminergic neurons. This allows researchers to correlate the extent of neurodegeneration with behavioral deficits and to test the neuroprotective effects of new therapeutic agents. The ability to perform longitudinal imaging with this compound is a significant asset in tracking the temporal course of neurodegeneration in these models. mdpi.com

In Vitro and Ex Vivo Research Applications of this compound

Beyond in vivo imaging, Iometopane, typically labeled with Iodine-125 for in vitro and ex vivo studies due to its longer half-life and more suitable decay properties for autoradiography, provides valuable insights into the binding characteristics of the radioligand and the distribution of its target transporters.

Binding Affinity and Selectivity Studies on Dopamine and Serotonin Transporters

Understanding the binding affinity (Kd) and selectivity of a radioligand for its target is fundamental. Phenyltropane analogs, including Iometopane (also known as β-CIT), have been studied for their binding to both dopamine and serotonin transporters (SERT). wikipedia.org For instance, studies with the closely related compound [125I]RTI-55 have shown high affinity for both DAT and SERT. nih.govnih.gov

In vitro autoradiography on brain sections allows for the detailed anatomical distribution of these transporters to be visualized. nih.gov Such studies have demonstrated that [125I]RTI-55 binds to DAT-rich regions like the caudate putamen and substantia nigra, as well as SERT-rich areas. nih.gov The selectivity for DAT can be determined in the presence of agents that block binding to SERT, such as clomipramine. nih.gov These in vitro and ex vivo techniques are crucial for characterizing the pharmacological profile of Iometopane and ensuring its suitability as a specific marker for the dopamine transporter in PET imaging studies.

| Transporter | Brain Region | Binding Affinity (Kd) | Binding Site Density (Bmax) |

|---|---|---|---|

| Dopamine Transporter (High-Affinity Site) | Striatum | 0.2 nM | 37 pmol/g protein |

| Dopamine Transporter (Low-Affinity Site) | Striatum | 5.8 nM | 415 pmol/g protein |

| Serotonin Transporter | Cerebral Cortex | 0.2 nM | 2.5 pmol/g protein |

Data based on studies with [125I]RTI-55, a close structural analog of Iometopane. nih.gov

Utilization in Brain Microphysiological Systems (BMPS) for Disease Modeling

Brain Microphysiological Systems (BMPS), or "brain-on-a-chip" technologies, are emerging as powerful tools for modeling neurological diseases in a human-relevant context. These systems can recapitulate key aspects of the brain's microenvironment, including the blood-brain barrier. While the direct application of this compound in BMPS is not yet widely reported, the potential for its use is significant.

In such a system, this compound could be used to study the function and dysfunction of dopamine transporters in a controlled human cellular environment. For example, researchers could model Parkinson's disease by introducing specific genetic mutations or neurotoxins into the BMPS and then use this compound to quantify the resulting changes in DAT expression or function. This would provide a novel platform for high-throughput screening of potential therapeutic compounds.

Methodological Aspects of Assessing Radiotracer Binding and Distribution in Research Subjects

The assessment of this compound binding and distribution in preclinical research subjects, such as non-human primates, involves a combination of in vivo imaging and ex vivo tissue analysis.

High-resolution PET imaging allows for the visualization and quantification of radiotracer uptake in different brain regions. For instance, studies with [¹²³I]β-CIT have demonstrated high uptake in the striatum, hypothalamus, and midbrain regions, which are known to have a high density of dopamine and serotonin transporters. nih.gov The anatomical locations of these regions are often confirmed by co-registering the PET images with magnetic resonance imaging (MRI) scans. nih.gov

Ex vivo autoradiography provides a more detailed, microscopic view of the radiotracer's distribution. In a study with [¹²³I]IPCIT, activity was concentrated in the caudate and putamen. nih.gov The levels of activity in brain regions with dense serotonergic innervation, such as the superior colliculus and thalamus, were comparable to that in the cerebellum, a region with a low density of dopamine transporters that is often used as a reference for non-specific binding. nih.gov

A key parameter derived from these studies is the binding potential (BP) , which is proportional to the density of available receptors (Bmax) and the affinity of the radiotracer for those receptors (1/KD). The binding potential reflects the capacity of a tissue for ligand-binding site interaction. nih.gov It is a crucial measure for comparing receptor availability between different brain regions or under different experimental conditions. For example, in studies with [¹⁸F]spiperone in baboons, the binding potential of the striatum was estimated to be in the range of 17.4 to 21.6, which compared favorably with in vitro measurements. nih.gov

Interactive Data Table: Regional Brain Uptake Ratios of [¹²³I]β-CIT in a Baboon (relative to Cerebellum)

| Brain Region | Uptake Ratio |

| Striatum | 4.0 |

| Hypothalamus | 2.6 |

| Midbrain | 2.0 |

This data illustrates the differential binding of a closely related tracer in brain regions with varying densities of monoamine transporters.

Advanced Neuroimaging Physics and Methodological Enhancements for Iometopane I 124 Pet

Comparative Analysis of Iometopane (B150704) I-124 (PET) with Single Photon Emission Computed Tomography (SPECT) Tracers in Research

Advantages of Iodine-124's Half-Life for Longitudinal Preclinical Research Studies

The radioisotope Iodine-124 (¹²⁴I) possesses a half-life of approximately 4.18 days (4.2 days) mdpi.comiba-radiopharmasolutions.com. This relatively long half-life offers significant advantages for longitudinal preclinical research studies, enabling repeated imaging sessions of the same subject over an extended period. Unlike short-lived isotopes such as Carbon-11 (20.4 min) or Fluorine-18 (109.8 min), ¹²⁴I allows researchers to track dynamic biological processes or the effects of therapeutic interventions over multiple days without the need for frequent re-administration of the tracer or significant decay-induced signal loss between scans mdpi.comnih.gov. This capability is crucial for observing disease progression or response to treatment in preclinical models, providing a more comprehensive understanding of complex biological systems within individual subjects mdpi.comcriver.com. The extended timeframe also facilitates radiosynthesis protocols and allows for greater flexibility in experimental design mdpi.comnih.gov.

Innovations in Imaging Hardware and Software for I-124 Research

Multi-Pinhole (MPH) Collimator Design and Performance in Preclinical SPECT (for relevant comparison/methodology)

Multi-pinhole (MPH) collimator technology represents a significant advancement in SPECT imaging, particularly for preclinical applications where imaging small structures with high resolution and sensitivity is critical. Unlike conventional parallel-hole collimators, MPH collimators employ multiple pinholes focused on a common volume. This design allows for the acquisition of multiple projections at a single detector position, thereby improving both angular and axial sampling mediso.comfrontiersin.orgamegroups.orgnih.gov.

The primary advantage of MPH collimators is their ability to achieve a superior trade-off between spatial resolution and sensitivity compared to traditional SPECT collimators. For preclinical SPECT, MPH designs can significantly enhance resolution, with reported improvements from ~5 mm (LEHR) down to ~1.2-1.4 mm (MPH) in small animal imaging snmjournals.orgresearchgate.net. Sensitivity can also be increased by factors of 1.5 to 22 times that of LEHR collimators, depending on the specific design and application amegroups.orgsnmjournals.orgresearchgate.net. These improvements are crucial for visualizing small brain structures like the striatum, which is the target region for DAT imaging mediso.comnih.gov. MPH collimators also reduce collimator penetration, especially for high-energy photons, which is beneficial for certain radiotracers frontiersin.org.

While Iometopane I-124 is a PET tracer, understanding MPH SPECT performance provides a valuable comparative context. SPECT systems equipped with MPH collimators aim to overcome the inherent limitations of SPECT, offering higher resolution and sensitivity that approach some PET capabilities, particularly in specific regions of interest like the striatum mediso.comnih.gov. For instance, MPH SPECT has been shown to improve striatal contrast recovery by ≥ 20% compared to fan-beam SPECT and can provide PET-like delineation of the putamen and caudate nucleus mediso.com. The design parameters, such as the number of pinholes, aperture size, and collimator-to-detector distance, are optimized for specific applications, including preclinical small animal imaging frontiersin.orgsnmjournals.orgresearchgate.net.

Development of Advanced Image Reconstruction Algorithms for Improved Spatial Resolution and Sensitivity

Time-of-Flight (TOF) Reconstruction: TOF PET utilizes the timing difference between the detection of the two annihilation photons to more accurately localize the annihilation event along the line of response (LOR) ucsc.edumedical.canonhug.ch. This improved localization reduces noise propagation, enhances the signal-to-noise ratio (SNR), improves contrast recovery, and leads to faster convergence of iterative algorithms ucsc.edumedical.canonhug.chnih.gov. For this compound, TOF reconstruction can lead to better image quality, enabling clearer visualization of DAT binding sites and potentially reducing scan times or administered activity while maintaining diagnostic accuracy ucsc.edunih.gov.

Point Spread Function (PSF) Modeling: PSF modeling incorporates the spatial characteristics of the PET system's response into the reconstruction process. By accounting for the blurring effects inherent in the scanner, PSF modeling can further improve spatial resolution and contrast recovery, particularly for small lesions or structures mdpi.comhug.ch.

Iterative Reconstruction Methods: Algorithms like OSEM are iterative, meaning they refine the image iteratively based on a system model. Compared to older analytical methods like Filtered Backprojection (FBP), iterative methods generally provide better SNR and can incorporate more complex system physics, leading to improved spatial resolution and quantitative accuracy acs.orgopenaccessjournals.comresearchgate.net. For I-124, which has a relatively long positron range (3.48 mm) that can degrade resolution biomedres.us, advanced iterative algorithms, potentially with corrections for positron range, are crucial for optimal image quality. The use of 3D reconstruction algorithms is standard for modern PET systems, offering increased sensitivity and improved signal-to-noise performance over 2D methods openaccessjournals.com.

Anatomical Priors: In hybrid PET/MR systems, anatomical information from MRI can be integrated into PET reconstruction to further improve spatial resolution and image quality by guiding the iterative process and reducing noise medrxiv.org.

These algorithmic advancements collectively contribute to higher-quality PET images, enabling more precise quantification of this compound binding and a deeper understanding of neurodegenerative processes.

Research Applications of Iometopane I 124 in Neurotransmitter System Investigation

Investigation of Presynaptic Dopaminergic Terminal Integrity in Research Models

The integrity of presynaptic dopaminergic terminals is a key area of investigation in neurological disorders such as Parkinson's disease. The dopamine (B1211576) transporter (DAT) is a protein located on the membrane of these terminals, and its density is a reliable marker of the health and number of dopaminergic neurons. PET and SPECT imaging with radiolabeled ligands that bind to DAT allow for the in vivo assessment of these nerve terminals.

Quantification of Dopamine Transporter Density in Relation to Neurological Dysfunction Models

In preclinical research, animal models of neurological dysfunction are essential for understanding disease mechanisms and for testing potential therapies. The quantification of DAT density in these models provides a valuable biomarker of dopaminergic neurodegeneration. While there is extensive literature on the use of other radiotracers for this purpose, specific studies detailing the use of [¹²⁴I]Iometopane for quantifying DAT density in animal models of neurological dysfunction are not readily found in published scientific literature. However, the principles of such investigations can be understood from studies using structurally similar compounds. For instance, PET imaging with other DAT tracers has been successfully used to measure the reduction in DAT density in rodent and non-human primate models of Parkinson's disease induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov

A hypothetical study using [¹²⁴I]Iometopane in a rat model of Parkinson's disease would likely involve the following steps:

Induction of a unilateral lesion of the nigrostriatal pathway using 6-OHDA.

Intravenous administration of [¹²⁴I]Iometopane to both the lesioned animals and a control group.

Dynamic PET imaging to measure the uptake and binding of the radiotracer in the striatum.

Calculation of the binding potential (BP_ND), a measure that is proportional to the density of available DAT sites.

The expected outcome would be a significant reduction in [¹²⁴I]Iometopane binding in the lesioned striatum compared to the intact side and to the striatum of control animals, reflecting the loss of dopaminergic nerve terminals.

Assessment of Nigrostriatal Pathway Degeneration in Experimental Conditions

The assessment of nigrostriatal pathway degeneration is a primary application of DAT imaging in experimental neuroscience. The progressive loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum is a hallmark of Parkinson's disease. While specific studies employing [¹²⁴I]Iometopane for this purpose are not prominent in the literature, research with the SPECT tracer [¹²³I]β-CIT has demonstrated the utility of this ligand in monitoring the progression of nigrostriatal degeneration. criver.com Preclinical PET imaging with other DAT tracers is a well-established method for longitudinally studying the effects of potential neuroprotective therapies in animal models of Parkinson's disease. nih.gov

Iometopane (B150704) I-124 in Research on Neurodegenerative Disease Mechanisms

The ability to visualize and quantify components of the dopaminergic system in vivo provides researchers with powerful tools to investigate the mechanisms of neurodegenerative diseases.

Exploring Biomarkers for Early-Stage Dopaminergic Neuron Loss in Preclinical Contexts

A critical goal in neurodegenerative disease research is the identification of biomarkers that can detect the disease process at its earliest stages, even before clinical symptoms manifest. Loss of DAT is known to be an early event in Parkinson's disease. PET imaging with a suitable tracer could serve as such a biomarker. Although direct evidence for the use of [¹²⁴I]Iometopane in this specific preclinical context is scarce, the concept is well-supported by studies with other DAT imaging agents. For example, [¹⁸F]FP-β-CIT PET imaging has been shown to be helpful in diagnosing early-stage Parkinson's disease. iaea.org The long half-life of Iodine-124 could theoretically offer advantages for longitudinal studies in preclinical models, allowing for the tracking of slow neurodegenerative processes over extended periods.

Research into Imaging Alpha-Synuclein (B15492655) Aggregates Using Related Ligands

The aggregation of the protein alpha-synuclein is a key pathological feature of Parkinson's disease and other synucleinopathies. The development of PET tracers that can image these aggregates in the living brain is a major goal in the field. While Iometopane itself is a ligand for the dopamine transporter and not for alpha-synuclein, research is ongoing to develop novel radiotracers for this purpose. In a recent study, an antibody-based PET tracer labeled with Iodine-124, [¹²⁴I]RmAbSynO2-scFv8D3, was used for in vivo imaging of α-synuclein in the striatum of a mouse model of Parkinson's disease. uzh.ch This demonstrates the potential of Iodine-124 in the development of imaging agents for alpha-synuclein, although this research is not directly related to Iometopane.

Understanding Ligand-Transporter Interactions and Selectivity in Research

The study of how ligands like Iometopane interact with their target transporters is fundamental to neuropharmacology and drug development. Iometopane is known to bind to both the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). The relative affinity for these two transporters determines its selectivity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| Iometopane (β-CIT) | 0.96 | 0.46 | 2.80 | 0.48 |

Data for Iometopane (β-CIT) is derived from a publicly available database and is presented here for illustrative purposes. The selectivity ratio is calculated as SERT Ki / DAT Ki.

This table illustrates the high affinity of Iometopane for both DAT and SERT, with a slightly higher affinity for SERT. Understanding these interactions is crucial for interpreting imaging data and for designing new ligands with improved selectivity for a specific transporter.

Differential Binding Profiles to Dopamine and Serotonin Transporters

Iometopane, also referred to as PE2I in scientific literature, exhibits a pronounced and selective affinity for the dopamine transporter over the serotonin transporter (SERT). This high selectivity is a key feature that allows researchers to specifically investigate the integrity and function of the dopaminergic system.

Binding experiments have demonstrated that Iometopane binds to the dopamine transporter with high affinity. In studies using rat striatal membranes, the dissociation constant (Kd), a measure of binding affinity, was determined to be 4 nM. nih.govnih.gov The lower the Kd value, the higher the affinity of the ligand for its target.

The selectivity of Iometopane for DAT is further highlighted when compared to its interaction with the serotonin transporter. In cortical membranes, the binding of Iometopane was selectively associated with the dopamine transporter. nih.govub.edu This was demonstrated by competition binding assays where GBR 12909, a known DAT inhibitor, had an IC50 (half-maximal inhibitory concentration) of 6 nM, while paroxetine, a potent SERT inhibitor, had an IC50 of over 1000 nM. nih.govub.edu This vast difference in IC50 values underscores the compound's preferential binding to DAT.

Furthermore, Iometopane has been shown to be approximately 300 times more selective for the dopamine transporter compared to the serotonin transporter than the related compound β-CIT. ub.edu This enhanced selectivity is crucial for imaging studies, as it minimizes the confounding signal from serotonergic neurons, thereby providing a clearer and more specific assessment of the dopaminergic system.

The following table summarizes the in vitro binding affinities of Iometopane for the dopamine and serotonin transporters.

| Transporter | Parameter | Value | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Kd (rat striatum) | 4 nM | nih.govnih.gov |

| Dopamine Transporter (DAT) | IC50 (vs. GBR 12909) | 6 nM | nih.govub.edu |

| Serotonin Transporter (SERT) | IC50 (vs. Paroxetine) | > 1000 nM | nih.govub.edu |

Structure-Activity Relationship (SAR) Studies for Analog Development

The development of Iometopane and other selective dopamine transporter ligands has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity, in this case, the binding affinity and selectivity for DAT and SERT.

Iometopane is a nortropane derivative, and its structure features key modifications at the nitrogen atom (N-position) and the 3β-phenyl ring. The combination of an N-(3-iodoprop-(2E)-enyl) substituent and a 4'-methylphenyl group at the 3β position was found to be particularly effective in conferring high affinity and selectivity for the dopamine transporter. nih.gov

SAR studies on N-substituted nortropane analogs revealed that the nature of the substituent at the nitrogen atom significantly influences DAT affinity. For instance, compounds with N-substituents like propynyl, crotyl, and 2-bromoprop-(2E)-enyl showed comparable or even higher DAT affinities than β-CIT. nih.gov The N-(3-iodoprop-(2E)-enyl) group present in Iometopane was identified as a key contributor to its potent and selective DAT binding.

Modifications to the 3β-phenyl ring also play a crucial role in determining the binding profile. The presence of a 4'-methyl group on the phenyl ring, as seen in Iometopane, contributes to the high affinity for DAT. nih.gov Studies on other analogs with different substitutions on the phenyl ring, such as 4'-iodo or 3',4'-dichloro, also yielded compounds with high affinity for the dopamine transporter and increased selectivity over the serotonin transporter when compared to β-CIT. nih.gov

The table below presents a selection of Iometopane analogs with different N-substituents and their corresponding binding affinities for the dopamine transporter, illustrating the structure-activity relationships.

| Compound | N-Substituent | 3β-Phenyl Substituent | DAT Ki (nM) | SERT/DAT Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Iometopane (PE2I) | (E)-3-iodoprop-2-enyl | 4'-methylphenyl | 4 | >250 | nih.govub.edu |

| Analog 1 | Propynyl | 4'-iodophenyl | 14 | - | nih.gov |

| Analog 2 | Crotyl | 4'-iodophenyl | 15 | - | nih.gov |

| Analog 3 | 2-bromoprop-(2E)-enyl | 4'-iodophenyl | 30 | - | nih.gov |

| Analog 4 | (E)-3-iodoprop-2-enyl | 3',4'-dichlorophenyl | - | - | nih.gov |

| β-CIT | Methyl | 4'-iodophenyl | 27 | 0.1 | nih.gov |

These systematic SAR studies have been instrumental in the rational design of radioligands like Iometopane I-124, optimizing their properties for specific applications in neurotransmitter system investigation.

Future Directions and Emerging Research Avenues for Iometopane I 124

Development of Novel Biomarkers for Preclinical Disease Progression

The early detection and characterization of neurodegenerative processes before the onset of overt clinical symptoms are critical for effective intervention. Iometopane (B150704) I-124's ability to quantify the density of DAT in the striatum offers a potential avenue for identifying preclinical changes associated with dopaminergic neurodegeneration. Research is focused on correlating subtle reductions in DAT binding, as visualized by Iometopane I-124 PET, with other emerging biomarkers. These could include genetic predispositions, biochemical markers in cerebrospinal fluid or blood (such as alpha-synuclein (B15492655) levels), or subtle structural changes detected by advanced magnetic resonance imaging (MRI) techniques. The goal is to establish this compound as a tool for identifying individuals in the preclinical or prodromal stages of diseases like Parkinson's, thereby enabling earlier therapeutic interventions and clinical trial enrollment researchgate.netgoogleapis.com.

Exploration of this compound in Longitudinal Studies of Disease Modification

To understand disease trajectory and assess the efficacy of disease-modifying therapies, longitudinal imaging studies are essential. This compound PET can be repeatedly administered to track changes in DAT availability over time within the same individual. This approach allows researchers to quantify the rate of dopaminergic neuron loss, providing a direct measure of disease progression. By monitoring DAT binding over extended periods, studies can evaluate whether experimental treatments can slow, halt, or even reverse this neurodegenerative process. Such longitudinal data is invaluable for understanding the natural history of neurodegenerative disorders and for validating the therapeutic potential of novel drug candidates scribd.com.

Integration of this compound PET with Multi-Modal Neuroimaging Techniques in Research Settings

A comprehensive understanding of neurodegenerative diseases often requires integrating information from multiple imaging modalities. Future research aims to combine this compound PET with other techniques to provide a more holistic view of brain pathology. For instance, integrating this compound PET with structural MRI can help correlate dopaminergic system integrity with anatomical changes, such as putamen atrophy or white matter lesions. Furthermore, combining this compound PET with other PET tracers targeting different pathological hallmarks (e.g., amyloid or tau pathology in Alzheimer's disease, or alpha-synuclein aggregates) could elucidate the interplay between various disease processes. Such multi-modal approaches in research settings offer deeper insights into disease mechanisms and can aid in differential diagnosis and patient stratification for clinical trials scribd.comscience.gov.

Advancements in Automated Radiosynthesis for Broader Research Accessibility

The broader application of this compound in research is contingent upon efficient and reproducible production. Advancements in automated radiosynthesis are crucial for increasing the accessibility of PET tracers. While specific automated synthesis protocols for this compound are still evolving, research on similar radioiodinated compounds, such as [¹³¹I]β-CIT and [¹³¹I]FP-CIT, has demonstrated the feasibility and efficacy of automated synthesis modules mdpi.com. These developments typically focus on reducing synthesis time, improving radiochemical yield and purity, and minimizing manual handling, thereby enhancing safety and consistency.

| Tracer / Parameter | Automated Synthesis (Example) | Traditional Synthesis (Implied) |

| [¹³¹I]β-CIT Synthesis Time | 37 minutes | Not specified |

| [¹³¹I]FP-CIT Synthesis Time | 42 minutes | Not specified |

| Radiochemical Yield | >75% | Not specified |

| Radiochemical Purity | >98% | Not specified |

Table 1: Illustrative comparison of automated synthesis parameters for related radioiodinated tracers, highlighting advancements in efficiency and yield that pave the way for this compound accessibility. mdpi.com

These advancements in automated radiosynthesis for related iodine-based tracers suggest that similar robust and efficient labeling processes can be developed for this compound, making it more readily available for research institutions worldwide.

Potential for this compound in Investigating New Therapeutic Strategies in Animal Models

Animal models are indispensable for preclinical research, allowing for the investigation of disease mechanisms and the evaluation of novel therapeutic interventions before human trials. This compound can serve as a vital imaging tool in these models, particularly in rodent and primate models of neurodegenerative diseases. By visualizing the dopaminergic system, researchers can assess the impact of experimental drugs on DAT levels, neuronal function, and disease progression in vivo. For example, this compound could be used to evaluate the neuroprotective effects of candidate therapies or to monitor changes in dopaminergic pathways following gene therapy or cell transplantation strategies in animal models of Parkinson's disease frontiersin.orgalaska.edugoogleapis.com. This non-invasive imaging approach provides quantitative data on treatment efficacy at the molecular level, guiding the selection of promising therapeutics for further development.

Compound List

this compound

Ioflupane (123I-ioflupane)

β-CIT

FP-CIT

[¹³¹I]β-CIT

[¹³¹I]FP-CIT

123I-MIBG (Metaiodobenzylguanidine)

[¹⁸F]-FDG (Fluorodeoxyglucose)

[¹¹C]DTBZ (Dihydrotetrabenazine)

Alpha-synuclein

Q & A

Q. What are the optimal cyclotron conditions for producing high-purity I-124, and how are impurities minimized?

I-124 is typically produced via nuclear reactions such as or , with careful optimization of beam energy (e.g., 12–18 MeV protons) and target thickness to maximize yield and minimize co-produced impurities like I-123 or I-125. Automated systems, such as the one developed by Nagatsu et al., enable reproducible production with radiochemical purity (RCP) >95% using encapsulation and purification steps like dry distillation . Post-production quality control involves γ-ray spectroscopy and thin-layer chromatography (TLC) to verify purity and confirm half-life (4.176 days) .

Q. How is radiochemical purity (RCP) of I-124-labeled compounds validated in preclinical studies?

RCP is assessed using TLC with silica gel plates and solvents (e.g., methanol:water mixtures) to separate free iodine from labeled compounds. Gamma spectroscopy (e.g., 602 keV photopeak) and half-life measurements further confirm isotopic identity. For antibodies or peptides, size-exclusion HPLC or SDS-PAGE may supplement TLC to assess labeling efficiency and stability .

Q. What acquisition parameters optimize I-124 PET imaging quality despite its low positron abundance (22.4%)?

To compensate for I-124’s low positron yield and high γ-ray emissions, extend acquisition times by 3–5x compared to F-18. Use prompt gamma correction (PGC) during reconstruction to mitigate scatter and randoms, improving contrast recovery coefficients (CRCs) from 22% to 72% and reducing background variability (4.4–11.3%). Spatial resolution remains comparable to F-18 (13.5 mm vs. 12 mm FWHM) with adequate count statistics .

Advanced Research Questions

Q. How can I-124 dosimetry improve personalized radioimmunotherapy (RIT) planning in pediatric thyroid cancer?

Pre-therapy I-124 PET/CT enables lesion-specific dosimetry by quantifying tumor uptake and residence time. Case studies show concordance between I-124 pre-therapy scans and post-I-131 therapy scans, avoiding "stunning" effects due to low administered activity (0.5–2.0 mCi). Methodologies include serial PET scans over 4–5 days to model pharmacokinetics and estimate absorbed doses using OLINDA/EXM software .

Q. What computational methods address I-124’s complex decay schema for accurate quantitative PET imaging?

Monte Carlo simulations (e.g., GATE or SIMIND) model prompt gamma emissions (e.g., 511 keV, 602 keV) and positron branching to correct for scatter and randoms. Time-of-flight (TOF) PET systems combined with PGC improve signal-to-noise ratios. Phantom studies validate linearity (0.015–0.15 MBq/ml) and recovery coefficients for spheres (4–22 mm diameter) in heterogeneous backgrounds .

Q. How should researchers resolve contradictions in I-124-labeled antibody biodistribution data across species?

Discrepancies in T (e.g., 84 ± 12 hours for I-124-Bevacizumab vs. 24 ± 0 hours for I-124-Aflibercept in primates) may arise from differences in binding affinity or metabolic clearance. Validate biodistribution using compartmental modeling (e.g., two-tissue or three-tissue models) and correlate with ex vivo gamma counting of excised tissues. Cross-validate with SPECT/CT or autoradiography for spatial accuracy .

Q. What experimental designs optimize comparative studies of I-124 with other PET tracers (e.g., Ga-68, Cu-64)?

Use dual-tracer protocols with staggered injections and decay correction to compare pharmacokinetics in the same subject. For example, I-124’s longer half-life allows longitudinal imaging (4–5 days), while Ga-68 provides acute-phase data. Normalize results by molar activity (MBq/µmol) and validate with immunohistochemistry for target expression .

Methodological Notes

- Data Contradiction Analysis : When conflicting biodistribution or dosimetry data arise, perform sensitivity analyses (e.g., varying input parameters in OLINDA) and validate with independent methods (e.g., microfluidic assays for antibody binding) .

- Ethical Compliance : For human studies, ensure protocols adhere to ALARA principles, with administered activities ≤2.0 mCi to minimize radiation exposure (effective dose ~0.3 mSv/MBq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.